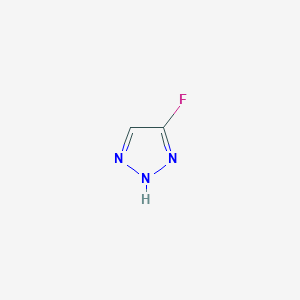

4-Fluoro-2H-1,2,3-triazole

Description

Properties

Molecular Formula |

C2H2FN3 |

|---|---|

Molecular Weight |

87.06 g/mol |

IUPAC Name |

4-fluoro-2H-triazole |

InChI |

InChI=1S/C2H2FN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6) |

InChI Key |

UQVNQVMNIKJMBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNN=C1F |

Origin of Product |

United States |

Preparation Methods

Synthesis via β-Ketophosphonate and Azide Cycloaddition

A recent advance reported in 2024 describes a synthetically useful approach to multisubstituted 1,2,3-triazoles, including fluorinated derivatives such as this compound, via the reaction of β-ketophosphonates with azides under mild base conditions (e.g., cesium carbonate or potassium hydroxide) in dimethyl sulfoxide (DMSO) solution.

| Reaction Parameters | Details |

|---|---|

| Starting materials | β-Ketophosphonates (including α-fluoro-β-ketophosphonates), organic azides |

| Base | Cs₂CO₃ or 5 M KOH (aq) |

| Solvent | DMSO |

| Temperature | Ambient to moderate (e.g., 30 min reaction time under mild heating) |

| Yield | 87% for bicyclic fluorinated triazoles; 82% for 4-fluorinated 1,4,5-trisubstituted triazoles |

The reaction proceeds via formation of enolates of β-ketophosphonates, which adopt a Z-configuration that acts as a dipolarophile reacting with azides to form triazoline intermediates. Subsequent protonation and elimination steps yield the fluorinated triazole ring with high regioselectivity and yield.

Mechanistic Insights

The key intermediate is a triazoline formed by 1,3-dipolar cycloaddition between the azide and the enolate of the fluorinated β-ketophosphonate.

The steric and electronic effects of substituents on the β-ketophosphonate influence the stereochemistry (E/Z) of the enolate and thus the regioselectivity of the cycloaddition.

The presence of fluorine at the 4-position is facilitated by the α-fluoro substituent on the β-ketophosphonate, which is retained in the final triazole product.

The reaction avoids the need for excess fluoride sources or harsh fluorination steps, making it practical for synthesis of fluorinated triazoles.

Comparative Summary of Preparation Methods for this compound and Related Fluorinated Triazoles

| Method | Key Features | Yields | Advantages | Limitations |

|---|---|---|---|---|

| β-Ketophosphonate + Azide Cycloaddition | Mild base, DMSO solvent, regioselective formation of fluorinated triazoles | 82–87% | High regioselectivity, mild conditions | Requires synthesis of fluorinated precursors |

| CuAAC with Fluorinated Alkynes or Azides | Classic click chemistry, copper catalysis | Variable (often high) | Well-established, scalable | Fluorine incorporation depends on substrates |

| Hydrazone/Tosylhydrazone Cyclization | Metal or metal-free cyclization, no azides required | 80–90% | Avoids azide hazards | Less common for fluorinated derivatives |

| Multi-component Reactions (alkynes, azides, etc.) | Allows incorporation of various substituents including fluorine | Up to 96% | Versatile, functional group tolerant | More complex reaction mixtures |

Research Findings and Practical Considerations

The synthesis of this compound via β-ketophosphonate and azide cycloaddition represents a significant advance in fluorinated triazole chemistry, offering a straightforward, high-yielding, and regioselective route without requiring harsh fluorination reagents or conditions.

The method's compatibility with various substituents and mild reaction conditions makes it attractive for pharmaceutical intermediate synthesis.

The stability of the 1,2,3-triazole ring under physiological conditions and the beneficial effects of fluorine substitution on drug-like properties underscore the importance of efficient synthetic routes to fluorinated triazoles.

Mechanistic studies confirm the role of enolate geometry and base choice in directing regioselectivity and yield, providing a platform for further optimization and derivatization.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Cycloaddition Reactions: It can form new heterocyclic compounds through cycloaddition with other unsaturated molecules.

Common Reagents and Conditions:

Nucleophilic Substitution:

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a typical method for forming triazole derivatives.

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

4-Fluoro-2H-1,2,3-triazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.

Medicine: Fluorinated triazoles are investigated for their potential as antifungal, antibacterial, and anticancer agents.

Industry: It is utilized in the development of new materials, including polymers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-Fluoro-2H-1,2,3-triazole involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s unique electronic properties also allow it to participate in redox reactions, further influencing its biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2H-1,2,3-Triazole Derivatives

- Dihedral Angles : The 4-fluoro derivative exhibits a near-perpendicular dihedral angle (~87°) between the triazole ring and substituents, enhancing π-stacking interactions in biological targets. In contrast, 1H-triazole analogs (e.g., 1-(4-fluorophenyl)-1H-1,2,3-triazole) adopt planar conformations (dihedral angle ~0.34°), reducing steric hindrance but limiting target selectivity .

- Electronic Effects : Fluorine’s electronegativity increases the electron-deficient nature of the triazole ring, improving interactions with electron-rich enzyme active sites compared to chloro or bromo analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.